The synthesis of Compound 401 involves several key steps that utilize organic chemistry techniques. The primary method includes:
Compound 401 exhibits a complex molecular structure characterized by a pyrimidoisoquinoline core. Key structural features include:
O=C2C=C(N=C1c3ccccc3C=CN12)N4CCOCC4
, reflecting the connectivity of atoms within the molecule.The reactivity profile of Compound 401 includes several important interactions:
The mechanism through which Compound 401 exerts its effects involves:
Compound 401 possesses distinct physical and chemical properties:
Compound 401 has significant scientific applications, particularly in:
The discovery of Compound 401 originated from targeted medicinal chemistry efforts in the early 2000s to identify selective DNA-PK inhibitors for radiosensitization research. Initial screening campaigns revealed its potent inhibition of DNA-PK (IC₅₀ = 280 nM) alongside an unanticipated but significant activity against mTOR (IC₅₀ = 5.3 µM), representing approximately a 19-fold selectivity differential between these primary targets [4] [8]. Structural analysis identified its pyrimido-isoquinolinone scaffold appended with a morpholine moiety as critical for ATP-binding site engagement within both kinases [10]. Rigorous kinase selectivity profiling against 43 diverse kinases—including phosphoinositide 3-kinase (PI3K), ataxia-telangiectasia mutated (ATM), and ATM and Rad3-related (ATR) kinase (IC₅₀ >100 µM)—confirmed its relatively clean off-target profile [4] [8]. This selectivity established Compound 401 as a superior research reagent compared to broader-spectrum PI3K-like kinase (PIKK) inhibitors available at the time.
Table 1: Kinase Selectivity Profile of Compound 401
Target Kinase | IC₅₀ Value | Selectivity Fold vs. DNA-PK | Functional Cellular Readout |
---|---|---|---|
DNA-PK | 0.28 µM | 1 (Reference) | Impaired DNA double-strand break repair |
mTOR | 5.3 µM | ~19 | Reduced p-S6K1 (T389), p-Akt (S473) |
PI3K (p110α/p85α) | >100 µM | >357 | No effect on p-Akt (T308) |
ATM | >100 µM | >357 | Not observed |
ATR | >100 µM | >357 | Not observed |
The co-targeting of DNA-PK and mTOR by Compound 401 addresses two fundamental and interconnected cancer hallmarks: genomic instability and dysregulated growth signaling. DNA-PK is a critical component of the non-homologous end joining (NHEJ) pathway, the primary DNA double-strand break (DSB) repair mechanism in mammalian cells. Cancer cells often exploit NHEJ for survival following DNA-damaging insults like radiation. Inhibiting DNA-PK with Compound 401 induces synergistic cytotoxicity with radiation or chemotherapeutics by preventing DSB repair, forcing cells into apoptosis [4]. Concurrently, mTOR—a master regulator of cell growth, proliferation, metabolism, and protein synthesis—is hyperactivated in numerous cancers. Unlike rapamycin and its analogs (rapalogs) that partially inhibit mTORC1, Compound 401’s ATP-competitive mechanism enables inhibition of both mTORC1 and mTORC2 complexes, thereby suppressing a broader spectrum of oncogenic signals including cap-dependent translation and Akt activation [2] [9].
Table 2: Functional Comparison of Compound 401 with Rapamycin Analogs in mTOR Pathway Inhibition
Property | Compound 401 | Rapamycin/Rapalogs | Research Implications |
---|---|---|---|
Target Specificity | DNA-PK + mTOR kinase domain | FKBP12-mTOR FRB domain (mTORC1) | Broader mTOR network suppression |
mTOR Complex Inhibition | mTORC1 & mTORC2 | Primarily mTORC1 | Blocks Akt S473 phosphorylation (mTORC2) |
Mechanism | ATP-competitive, Reversible | Allosteric, Irreversible complex | Direct catalytic inhibition |
Effect on Akt Feedback | Suppresses | Activates | Reduces survival pathway activation |
Downstream Effects | ↓ p-S6K1 (T389), ↓ p-Akt (S473) | ↓ p-S6K1 (T389), ↑ p-Akt (S473) | Enhanced anti-proliferative/ pro-apoptotic outcomes |
The distinct biochemical and cellular actions of Compound 401 underscore its value as a mechanistic probe for dissecting DNA damage-mTOR crosstalk and evaluating dual-pathway inhibition as an anticancer strategy. Its continued use in research provides critical insights for developing next-generation clinical agents targeting these convergent pathways [2] [6] [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7